Product packaging for H-Tyr(tos)-OH.acetate(Cat. No.:CAS No. 13504-89-7)

H-Tyr(tos)-OH.acetate

Cat. No.: B081260
CAS No.: 13504-89-7
M. Wt: 335.4 g/mol
InChI Key: ATXDONQDDITMNX-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context of Protected Amino Acids in Multistep Organic Synthesis

Multistep organic synthesis often involves the construction of complex molecules from simpler, readily available starting materials. Amino acids, with their inherent chirality and multiple reactive functional groups (the amino group, the carboxylic acid group, and the side chain), are valuable precursors. However, their reactivity can be a double-edged sword. To achieve regioselective reactions, where only a specific functional group reacts, chemists employ "protecting groups." These are chemical moieties that are temporarily attached to a functional group to render it inert to certain reaction conditions. After the desired transformation is complete, the protecting group can be removed to restore the original functionality. This strategy is indispensable in peptide synthesis, where amino acids are sequentially linked together to form a polypeptide chain. Without protecting groups, a chaotic mixture of products would result from the uncontrolled reactions of the various functional groups.

Role of the Tosyl Group as a Protecting Moiety in Amino Acid Chemistry

The tosyl (Ts or Tos) group, derived from p-toluenesulfonic acid, is a well-established protecting group in organic chemistry. oup.com It is commonly used to protect amines, alcohols, and, relevant to this discussion, the phenolic hydroxyl group of tyrosine. oup.comresearchgate.net The tosyl group is introduced by reacting the alcohol or phenol (B47542) with tosyl chloride (TsCl), usually in the presence of a base. oup.com

The tosyl group offers several advantages as a protecting group. It is stable to a wide range of reaction conditions, including acidic and some oxidative conditions. This stability allows for selective manipulation of other functional groups in the molecule. The tosyl group can be removed under specific reductive conditions, such as with sodium in liquid ammonia (B1221849), or with strong acids like HBr. akjournals.com This allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions, a concept known as orthogonal protection. In the context of tyrosine, the tosyl group effectively masks the nucleophilicity of the phenolic hydroxyl group, preventing side reactions during peptide synthesis. nih.govresearchgate.net

Academic Research Perspectives on H-Tyr(tos)-OH.acetate (B1210297) and Analogues

Academic research has extensively explored the synthesis and application of tosylated tyrosine derivatives. Early work, such as the preparation of O-p-toluenesulfonyl-L-tyrosine and its N-acetyl and N-benzoyl derivatives, laid the foundation for their use in peptide chemistry. nih.gov More recent research has focused on the application of these derivatives in the synthesis of complex peptides and as precursors for radiolabeled compounds for medical imaging. For instance, N-Boc-(O-2-tosyloxyethyl)-L-tyrosine methyl ester has been synthesized and used as a precursor for the preparation of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a PET tracer for tumor imaging. akjournals.comsciengine.com

The acetate salt form, H-Tyr(tos)-OH.acetate, is often a convenient form for handling and storage of the free amino acid derivative. The acetate counterion can improve the crystallinity and solubility properties of the compound compared to the free zwitterionic form. While specific research focusing solely on the acetate salt is less common, its use is implicit in many synthetic procedures where the deprotected amino acid is generated and used in situ or isolated as a salt. The physicochemical properties of this compound are crucial for its effective use in synthesis, influencing factors such as solubility in reaction solvents and reactivity in coupling reactions.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₈H₂₁NO₆S
Molecular Weight 395.43 g/mol
Appearance White to off-white solid
CAS Number 13504-89-7

Note: The data in this table is calculated or estimated based on the structure of the compound and may vary depending on the specific experimental conditions.

Detailed Research Findings

Detailed research into tosylated tyrosine derivatives has primarily focused on their synthetic utility. The synthesis of the parent compound, H-Tyr(tos)-OH, typically involves the reaction of L-tyrosine with tosyl chloride in a basic medium. The protection of the amino and carboxyl groups of tyrosine is often necessary before the tosylation of the phenolic hydroxyl group to avoid side reactions. Subsequent deprotection of the amino and carboxyl groups yields the desired product.

Spectroscopic characterization is essential to confirm the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the tyrosine and tosyl groups, the alpha-proton and beta-protons of the amino acid backbone, the methyl group of the tosyl group, and the methyl group of the acetate counterion.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H and O-H stretches, the C=O stretch of the carboxylic acid, the S=O stretches of the sulfonyl group, and aromatic C-H and C=C stretches.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO5S B081260 H-Tyr(tos)-OH.acetate CAS No. 13504-89-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13504-89-7

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid

InChI

InChI=1S/C16H17NO5S/c1-11-2-8-14(9-3-11)23(20,21)22-13-6-4-12(5-7-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1

InChI Key

ATXDONQDDITMNX-HNNXBMFYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

Chemical Reactivity and Stability Profile of the O Tosyl Moiety in Tyrosine Derivatives

Stability of the O-Tosyl Group under Diverse Chemical Conditions

The robustness of the O-tosyl group under certain conditions, contrasted with its lability under others, is a cornerstone of its synthetic utility.

The O-tosyl group on tyrosine exhibits considerable stability under mild acidic conditions. nih.gov This resistance allows for the selective removal of other acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc) groups, while the O-tosyl moiety remains intact. However, the stability is not absolute and is compromised under harsh acidic treatments. Deprotection can be achieved by refluxing with strong acids like concentrated hydrochloric acid or heating in concentrated sulfuric acid, which indicates that significant energy input and high proton concentrations are necessary to induce cleavage. wikipedia.orggoogle.com Studies on the related tyrosine O-sulfate have shown that while the sulfate (B86663) ester is labile in strong acids, it is more stable than previously assumed under mildly acidic conditions commonly used in protein purification. nih.gov

The O-tosyl group is generally characterized by its high stability in basic environments. The tosylation reaction itself is often conducted in the presence of a base like pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct without affecting the newly formed tosyl ester. masterorganicchemistry.com This stability is advantageous in synthetic routes that require subsequent reactions to be performed under basic conditions. Cleavage of the tosyl group typically necessitates reductive methods or strongly acidic conditions, as it is not susceptible to hydrolysis by common bases. wikipedia.orggoogle.com

The primary function of converting the tyrosine hydroxyl to a tosylate is to activate it as a leaving group for nucleophilic substitution (SN2) reactions. wikipedia.orgkhanacademy.org Therefore, its "resistance" to nucleophilic displacement is inherently relative and depends on the strength of the nucleophile and the reaction conditions. The tosylate is a weak base, making it an excellent leaving group. masterorganicchemistry.com While it is designed to be displaced by a range of nucleophiles, it remains stable in the presence of weaker nucleophiles or under conditions not conducive to substitution reactions. This controlled reactivity allows for its predictable displacement in planned synthetic steps, rather than undergoing undesired side reactions during the manipulation of other functional groups.

Table 1: Stability Profile of O-Tosyl Group on Tyrosine
ConditionStabilityRemarks
Mild Acid (e.g., dilute acetic acid)HighStable under conditions used for removal of other acid-labile groups (e.g., Boc).
Strong Acid (e.g., conc. HBr, H2SO4)LowCleavage occurs, often requiring elevated temperatures. google.com
Basic (e.g., pyridine, triethylamine, mild NaOH)HighGenerally stable; bases are often used during the tosylation reaction itself. masterorganicchemistry.com
Nucleophiles (e.g., halides, azides)VariableDesigned to be an excellent leaving group for SN2 reactions; reactivity depends on nucleophile strength and conditions. wikipedia.orgkhanacademy.org

Mechanistic Insights into O-Tosylation Reactions

The O-tosylation of tyrosine is a nucleophilic substitution reaction at the sulfur atom of p-toluenesulfonyl chloride (tosyl chloride, TsCl). The mechanism is initiated by the nucleophilic attack of the lone pair of electrons from the tyrosine's phenolic oxygen onto the electrophilic sulfur atom of tosyl chloride. masterorganicchemistry.comyoutube.com This attack forms a transient intermediate and results in the displacement of the chloride ion, which is a good leaving group. youtube.comresearchgate.net

The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. masterorganicchemistry.com The base serves two primary functions: it deprotonates the phenolic hydroxyl group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. A crucial aspect of this mechanism is that the bond between the tyrosine's carbon and oxygen (C-O) remains intact throughout the reaction. researchgate.net Consequently, the stereochemistry of the chiral center at the alpha-carbon of tyrosine is preserved.

Mechanisms and Conditions for O-Tosyl Deprotection

While stable under many conditions, the O-tosyl group can be cleaved when desired using specific reagents and methods, most notably through reductive cleavage.

Reductive cleavage provides a powerful pathway for the deprotection of O-tosylates, breaking the C-O bond to regenerate the hydroxyl group.

Sodium in Liquid Ammonia (B1221849): This classic dissolving metal reduction is a highly effective method for cleaving tosylates. google.com The mechanism involves the transfer of single electrons from sodium atoms dissolved in liquid ammonia, which generates a characteristic deep blue solution of solvated electrons. These electrons add to the aromatic ring of the tosyl group, forming a radical anion. This intermediate then fragments, cleaving the carbon-oxygen bond and releasing the phenoxide and a sulfinate salt. fiu.edu While potent, this method requires specialized equipment to handle liquid ammonia at low temperatures (-78 °C) and the highly flammable sodium metal. google.comnih.gov Over-reduction and other side reactions can occur if an excess of sodium is used. nih.gov

Photochemical Electron Transfer: As a milder alternative, photochemical methods can achieve reductive deprotection. acs.org This technique often utilizes a photosensitizer that, upon excitation by light, transfers an electron to the tosylate group. fiu.eduacs.org This single-electron transfer (SET) generates a radical anion, which subsequently undergoes fragmentation in a manner similar to the dissolving metal reduction, leading to the cleavage of the C-O bond and regeneration of the alcohol. fiu.eduacs.org This approach offers the advantage of proceeding under milder, neutral conditions, avoiding the harsh reagents of other methods. researchgate.netorganic-chemistry.org

Table 2: Comparison of Reductive Deprotection Methods for O-Tosyl Group
MethodTypical ReagentsMechanismAdvantagesDisadvantages
Sodium in Liquid AmmoniaNa, liquid NH3Dissolving metal reduction; single-electron transfer leading to C-O bond fragmentation. google.comfiu.eduHighly effective and powerful reducing method.Requires cryogenic temperatures (-78 °C) and handling of hazardous materials (Na, NH3); potential for side reactions. google.comnih.gov
Photochemical Electron TransferPhotosensitizer, light source (e.g., UV), electron donorPhotoinduced single-electron transfer (SET) from an excited sensitizer (B1316253) to the tosylate, causing fragmentation. fiu.eduacs.orgMild, neutral reaction conditions; high selectivity. researchgate.netorganic-chemistry.orgRequires specialized photochemical equipment; may not be suitable for all substrates.

Acid-Mediated Cleavage Strategies (e.g., HF, TFMSA-TFA-Thioanisole)

Strong acids are the most common reagents for the deprotection of the O-tosyl group from the tyrosine side chain. The two primary methods involve the use of anhydrous hydrogen fluoride (B91410) (HF) and a mixture of trifluoromethanesulfonic acid (TFMSA), trifluoroacetic acid (TFA), and thioanisole (B89551).

Hydrogen Fluoride (HF) Cleavage:

Anhydrous HF is a powerful reagent for the global deprotection of peptides synthesized using the Boc/Bzl strategy. nih.govnih.gov It effectively cleaves the O-tosyl group from tyrosine, typically through an SN1 mechanism. nih.govwordpress.com This process involves the protonation of the sulfonate ester oxygen, followed by the departure of the weakly basic p-toluenesulfonic acid, generating a phenolic oxygen and a sulfonyl cation.

However, the harsh conditions of HF cleavage can lead to several side reactions. The generation of carbocations from other protecting groups can lead to the alkylation of the electron-rich aromatic ring of tyrosine, a significant side reaction. wordpress.comresearchgate.net To mitigate this, scavengers such as anisole, p-cresol, and thioanisole are added to the cleavage cocktail to trap these reactive electrophiles. researchgate.netsigmaaldrich.com

A "low-high" HF cleavage procedure has been developed to minimize side reactions. The "low HF" step, conducted with a lower concentration of HF in the presence of a scavenger like dimethyl sulfide (B99878) (DMS), proceeds via an SN2 mechanism, which reduces the formation of carbocations and subsequent alkylation. wordpress.comsigmaaldrich.com The subsequent "high HF" step then removes more resistant protecting groups like Arg(Tos). sigmaaldrich.com

TFMSA-TFA-Thioanisole Cleavage:

A mixture of trifluoromethanesulfonic acid (TFMSA), trifluoroacetic acid (TFA), and thioanisole offers a less hazardous alternative to HF for the cleavage of the O-tosyl group. rsc.orgresearchgate.net TFMSA is a strong acid that facilitates the cleavage, while TFA serves as a solvent and thioanisole acts as a scavenger. This method has been shown to be efficient for the deprotection of NG-tosylarginine and can also be applied to O-tosyl tyrosine. rsc.org The combination of these reagents provides a strong acidic environment necessary for the cleavage of the sulfonate ester bond. The presence of thioanisole is crucial for preventing side reactions, particularly the reattachment of the tosyl group or other electrophiles to the tyrosine ring. rsc.orgresearchgate.net

Cleavage MethodReagentsMechanismCommon ScavengersKey Considerations
Hydrogen Fluoride (HF) Anhydrous HFPrimarily SN1Anisole, p-cresol, thioanisole, dimethyl sulfide (DMS)Requires specialized apparatus due to the corrosive and toxic nature of HF. Prone to alkylation side reactions. nih.govwordpress.comsigmaaldrich.com
TFMSA-TFA-Thioanisole Trifluoromethanesulfonic acid (TFMSA), Trifluoroacetic acid (TFA), ThioanisoleAcid-catalyzed cleavageThioanisole (also acts as a reagent)A less hazardous alternative to HF, with good cleavage efficiency. rsc.orgresearchgate.net

Advanced Chemical Deprotection Protocols

Beyond strong acidolysis, several other chemical methods have been developed for the removal of the O-tosyl group, offering milder conditions and alternative selectivities.

Reductive Cleavage:

Reductive methods provide a powerful alternative for the deprotection of tosylates. One such method involves the use of sodium naphthalenide. fiu.edu This reagent is a potent single-electron transfer agent that can reductively cleave the S-O bond of the tosylate ester, regenerating the hydroxyl group. This method is particularly useful when acid-sensitive functional groups are present in the peptide. The reaction is typically carried out at low temperatures in an aprotic solvent like tetrahydrofuran (B95107) (THF).

Another reductive approach employs magnesium in methanol (B129727) (Mg/MeOH). While its efficacy for O-tosyl deprotection has been a subject of discussion, it represents a potentially mild and inexpensive method. researchgate.net

Photolytic Cleavage:

Photolytic deprotection offers a highly orthogonal method for removing protecting groups. The sulfonamide bond has been shown to be susceptible to photolytic cleavage upon irradiation with UV light, typically at wavelengths around 254 nm. nih.gov While this has been demonstrated for tosylamides, the principle can be extended to tosyl esters. This method allows for the removal of the protecting group under neutral conditions, which is advantageous for sensitive peptides. However, the potential for photochemical damage to other amino acid residues, such as tryptophan, needs to be carefully considered. nih.gov

Deprotection ProtocolReagents/ConditionsMechanismAdvantagesPotential Limitations
Reductive Cleavage Sodium naphthalenide in THFSingle-electron transferMild, non-acidic conditions. fiu.eduRequires anhydrous and inert conditions.
Reductive Cleavage Mg/MeOHReductivePotentially mild and inexpensive. researchgate.netEfficacy can be substrate-dependent.
Photolytic Cleavage UV light (e.g., 254 nm)Photochemical reactionHighly orthogonal, neutral conditions. nih.govPotential for photodamage to other residues. nih.gov

Orthogonality Considerations for O-Tosyl Protection within Complex Synthetic Sequences

The success of a complex peptide synthesis relies on the principle of orthogonality, where different classes of protecting groups can be removed selectively in the presence of others. peptide.combiosynth.comspringernature.com The O-tosyl group's stability profile makes it a valuable component in orthogonal protection schemes, particularly within the Boc/Bzl strategy.

In the Boc/Bzl strategy , the temporary Nα-Boc group is removed by moderate acid (e.g., TFA), while the more acid-stable side-chain protecting groups, including O-tosyl tyrosine and benzyl-type ethers, are removed during the final global deprotection with a strong acid like HF. peptide.comslideshare.net This represents a "quasi-orthogonal" system, as selectivity is achieved based on the differential acid lability of the protecting groups. biosynth.com The O-tosyl group is sufficiently stable to repeated TFA treatments during the synthesis cycles.

In the context of Fmoc/tBu strategy , the use of the O-tosyl group is less common because the final deprotection step typically involves TFA, which is not strong enough to efficiently cleave the O-tosyl group. nih.govslideshare.net However, for the synthesis of protected peptide fragments that are later coupled in solution, an O-tosyl group can provide stable side-chain protection that is orthogonal to the base-labile Fmoc group and the mildly acid-labile resin linker. The final deprotection of such a fragment would then require a separate step with a strong acid or a reductive method.

The O-tosyl group is orthogonal to a variety of other protecting groups, including:

Base-labile groups: Such as Fmoc and other fluorenylmethyloxycarbonyl derivatives.

Photolabile groups: Which can be removed by irradiation without affecting the O-tosyl group.

Enzyme-labile groups: Which are removed by specific enzymes.

This orthogonality allows for the selective manipulation of different parts of a complex peptide, enabling the synthesis of cyclic peptides, branched peptides, and peptides with post-translational modifications.

Applications and Utility of O Tosyl Tyrosine Derivatives in Advanced Organic and Peptide Synthesis

Integration as a Side-Chain Protecting Group in Peptide Chemistry

The hydroxyl group of tyrosine is reactive and requires protection during peptide synthesis to avoid side reactions such as O-acylation during coupling steps. wikipedia.orgmasterorganicchemistry.com The tosyl group is a well-established protecting group for this purpose, offering stability under a range of reaction conditions. creative-peptides.com

Potential for Solid-Phase Peptide Synthesis (SPPS) Applications (by analogy with other tosylated amino acids)

The tosyl group, due to its stability, has been used as a "permanent" side-chain protecting group, particularly in the Boc/Bzl strategy. peptide.com In this scheme, the N-terminal α-amino group is protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition. The tosyl group on the tyrosine side chain, along with other benzyl-based protecting groups, remains intact throughout the synthesis and is typically removed at the final cleavage step from the resin, often using strong acids like hydrogen fluoride (B91410) (HF). peptide.com

While the Fmoc/tBu strategy, which utilizes the base-labile Fmoc group for N-terminal protection and acid-labile tBu-based groups for side-chain protection, is now more prevalent, the principles of orthogonal protection remain the same. wikipedia.orgpeptide.com The stability of the tosyl group to the basic conditions used for Fmoc removal suggests its potential compatibility, although other protecting groups are more commonly employed in standard Fmoc-based SPPS. The tosyl group's robustness makes it particularly useful in syntheses where harsh conditions are required or when synthesizing complex peptides where side reactions are a significant concern.

SPPS Strategy N-α-Protecting Group Side-Chain Protecting Group (e.g., for Tyr) Deprotection Conditions for Side-Chain Group
Boc/BzlBoc (tert-Butoxycarbonyl)Tos (p-Toluenesulfonyl), Bzl (Benzyl)Strong acid (e.g., HF)
Fmoc/tBuFmoc (9-Fluorenylmethyloxycarbonyl)tBu (tert-Butyl)Strong acid (e.g., TFA)

Role in Solution-Phase Peptide Synthesis Strategies

Before the widespread adoption of SPPS, peptide synthesis was primarily conducted in solution. wikipedia.orglibretexts.org Solution-phase synthesis remains relevant for large-scale production and for the synthesis of certain complex peptides. wikipedia.org In this approach, protecting groups are essential to control the sequence of amide bond formation. libretexts.org

The tosyl group has a long history of use in solution-phase peptide synthesis due to its high stability. creative-peptides.com It can withstand the conditions of peptide coupling reactions and the deprotection of many temporary N-terminal protecting groups. Its removal typically requires harsh conditions, such as reduction with sodium in liquid ammonia (B1221849), which limits its application with peptides containing other sensitive functional groups. creative-peptides.com However, for the synthesis of simpler peptides or fragments where these harsh conditions are tolerable, the tosyl group provides reliable protection for the tyrosine hydroxyl group.

Strategies for Fragment Condensation and Convergent Peptide Synthesis

For the synthesis of very long peptides or small proteins, a convergent approach, where smaller, protected peptide fragments are synthesized and then joined together, is often more efficient than a linear, stepwise synthesis. researchgate.netnih.gov This strategy, known as fragment condensation, can be performed either in solution or on a solid support.

The use of fully protected peptide fragments is a key aspect of this approach. nih.gov The tosyl group, due to its stability, can serve as a reliable side-chain protecting group for tyrosine within these fragments. For instance, a peptide fragment containing Tyr(Tos) can be synthesized and purified, and then its N-terminus or C-terminus can be selectively deprotected for coupling to another fragment. The tosyl group will remain in place until the final global deprotection step after the full-length peptide has been assembled. This strategy has been employed in the synthesis of complex peptides, including the HIV-1 protease C-terminal fragment. researchgate.net

Precursor Role in the Synthesis of Functionally Modified Tyrosine Analogues

Beyond its utility as a protected amino acid in peptide synthesis, O-tosyl tyrosine serves as a versatile starting material for the synthesis of various tyrosine analogues. The tosylate group is an excellent leaving group, making the phenolic oxygen susceptible to nucleophilic substitution, and it can also influence the reactivity of the aromatic ring.

Use in Radiopharmaceutical Synthesis

A significant application of O-tosyl tyrosine derivatives is in the synthesis of radiolabeled amino acids for positron emission tomography (PET), a powerful medical imaging technique. O-(2'-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) is a clinically important PET tracer for imaging brain tumors. nih.gov

The synthesis of [¹⁸F]FET often involves the nucleophilic substitution of a suitable leaving group with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F). O-Tosyl-L-tyrosine derivatives have proven to be effective precursors for this radiosynthesis. In a common approach, a protected form of tyrosine, where the amino and carboxyl groups are masked and the side chain is modified with a tosylated ethyl group, is reacted with [¹⁸F]fluoride. The tosylate is displaced by the [¹⁸F]fluoride, followed by deprotection to yield the final [¹⁸F]FET product. For example, a chiral Ni(II) complex of a Schiff base of (S)-tyrosine with an O-CH₂CH₂OTs side chain has been used as a precursor, with the tosyl derivative providing high radiochemical yields. nih.gov This method allows for the efficient and stereospecific synthesis of the radiotracer, which is crucial for its biological activity and imaging properties. nih.govnih.gov

Precursor Radiolabeling Step Product Application
Protected L-tyrosine with a tosylated ethyl side chainNucleophilic substitution with [¹⁸F]fluorideO-(2'-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)PET imaging of tumors

As an Electrophilic Handle for Further Chemical Transformations

The tosyl group in H-Tyr(Tos)-OH transforms the normally nucleophilic hydroxyl group of tyrosine into an excellent electrophilic site. The tosylate is a good leaving group, readily displaced by a variety of nucleophiles in SNAr-type reactions or other substitution pathways. masterorganicchemistry.com This reactivity opens up a wide range of possibilities for modifying the tyrosine side chain to create novel, non-proteinogenic amino acids.

Furthermore, the electron-withdrawing nature of the tosyl group can activate the aromatic ring of tyrosine towards electrophilic aromatic substitution. researchgate.net While the hydroxyl group is strongly activating and ortho-, para-directing, the tosyl group modifies this reactivity, potentially allowing for different substitution patterns. This can be exploited to introduce various functional groups onto the aromatic ring, leading to the synthesis of tyrosine analogues with unique chemical and biological properties. These modified amino acids can then be incorporated into peptides to study structure-activity relationships, develop new therapeutic agents, or create novel biomaterials. rsc.orgnih.gov

Exploration in Non-Peptidic Organic Syntheses

Beyond their established role in peptide chemistry, O-tosyl tyrosine derivatives are increasingly being exploited in a variety of non-peptidic organic syntheses. The tosyl group, a well-known good leaving group, activates the tyrosine scaffold for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the inherent chirality of the amino acid backbone provides a valuable platform for asymmetric synthesis.

Asymmetric Catalysis and Chiral Ligand Synthesis

While direct catalytic applications of H-Tyr(Tos)-OH itself are not extensively documented, its derivatives serve as crucial chiral ligands in asymmetric catalysis. The stereogenic center of the tyrosine backbone allows for the creation of a chiral environment around a metal center, influencing the stereochemical outcome of a reaction.

Research Findings:

Although specific examples detailing the use of H-Tyr(Tos)-OH.acetate (B1210297) as a direct catalyst are scarce, the broader class of tyrosine-derived ligands is well-established in asymmetric catalysis. For instance, phosphine (B1218219) ligands derived from amino acids, including tyrosine, have been successfully employed in various transition-metal-catalyzed reactions. The tosyl group can play a role in the electronic properties of the ligand, thereby influencing the catalytic activity and selectivity of the metal complex.

Role in Cross-Coupling Reactions

The O-tosyl group in tyrosine derivatives renders the phenolic oxygen an excellent leaving group, making these compounds suitable electrophilic partners in transition-metal-catalyzed cross-coupling reactions. This strategy provides a powerful method for the formation of biaryl and vinylarene structures, which are prevalent in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling:

O-Tosyl tyrosine derivatives can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl compounds.

Heck Coupling:

Similarly, in the Heck reaction, O-tosyl tyrosine derivatives can be coupled with alkenes in the presence of a palladium catalyst. This reaction facilitates the formation of a new carbon-carbon bond at the aromatic ring, leading to the synthesis of substituted styrenes and related structures. acs.orgresearchgate.net The efficiency of the Heck reaction can be influenced by various factors, including the choice of catalyst, base, and solvent. mdpi.com

Table 1: Representative Cross-Coupling Reactions of O-Tosyl Derivatives

Coupling ReactionElectrophileNucleophile/AlkeneCatalyst SystemProduct Type
Suzuki-MiyauraAryl TosylateArylboronic AcidPd catalyst + LigandBiaryl
HeckAryl TosylateAlkenePd catalyst + BaseSubstituted Alkene

Synthesis of Heterocyclic Compounds

The activated nature of the O-tosyl tyrosine scaffold makes it a valuable precursor for the synthesis of various heterocyclic compounds. These ring systems are fundamental components of many biologically active molecules and functional materials.

Nitrogen-Containing Heterocycles:

Intramolecular cyclization reactions of appropriately functionalized O-tosyl tyrosine derivatives can lead to the formation of nitrogen-containing heterocycles such as piperidines. researchgate.netportico.orgelsevierpure.comucd.ie The tosyl group can act as a leaving group in a nucleophilic substitution reaction where the amine functionality of the tyrosine derivative or another tethered nitrogen nucleophile displaces it to form the heterocyclic ring.

Oxygen-Containing Heterocycles:

Similarly, O-tosyl tyrosine derivatives can be utilized in the synthesis of oxygen-containing heterocycles like furans. researchgate.netpharmaguideline.comorganic-chemistry.org Intramolecular etherification, where an internal hydroxyl group displaces the tosylate, is a common strategy. The furan (B31954) moiety is a key structural element in numerous natural products and pharmaceuticals. researchgate.netresearchgate.net

Table 2: Heterocycle Synthesis from Tyrosine Derivatives

Heterocycle TypeSynthetic StrategyKey Reaction
PiperidinesIntramolecular CyclizationNucleophilic displacement of tosylate
FuransIntramolecular CyclizationIntramolecular Williamson ether synthesis

Application in Natural Product Synthesis

The inherent chirality and versatile reactivity of O-tosyl tyrosine derivatives make them attractive starting materials and key intermediates in the total synthesis of complex natural products.

As Chiral Building Blocks:

L-tyrosine, and by extension its O-tosylated derivatives, serves as an economical and adaptable chiral pool for the asymmetric synthesis of alkaloids and other natural products. researchgate.net The stereocenter is preserved throughout the synthetic sequence, allowing for the construction of enantiomerically pure target molecules. The tosyl group can be strategically employed as a protecting group for the phenolic hydroxyl, which can be removed at a later stage, or as an activating group to facilitate key bond-forming reactions. google.com

In Macrocycle Formation:

The synthesis of macrocyclic peptides and other large ring structures is a significant area of research, driven by the unique biological activities of these molecules. O-tosyl tyrosine derivatives can be incorporated into linear precursors for macrocyclization. researchgate.netnih.govnih.govuni-kiel.de The tosyl group can serve as a leaving group for an intramolecular ring-closing reaction, often an SNAr reaction, to form the macrocyclic framework.

Advanced Analytical Characterization Methodologies for O Tosyl Tyrosine Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the nature of functional groups present.

NMR spectroscopy provides precise information about the molecular structure by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling patterns in ¹H-NMR reveal the proximity of neighboring protons.

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of H-Tyr(tos)-OH.acetate (B1210297), distinct signals are expected for the protons of the tyrosine backbone, the tosyl group, and the acetate counter-ion. The aromatic protons of the tyrosine and tosyl groups typically appear in the downfield region (δ 7.0-8.0 ppm). compoundchem.com The α-proton of the amino acid is expected in the range of δ 4.0-4.5 ppm, while the β-protons would appear further upfield, typically between δ 2.8-3.2 ppm. rsc.org The methyl protons of the tosyl group and the acetate would produce sharp singlet signals, with the tosyl methyl appearing around δ 2.4 ppm and the acetate methyl around δ 1.9 ppm. pitt.edu

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing above δ 170 ppm. oregonstate.edulibretexts.org Aromatic carbons resonate in the δ 120-150 ppm range. The α-carbon of the amino acid is generally found around δ 55-60 ppm, with the β-carbon appearing at approximately δ 35-40 ppm. oregonstate.edupdx.edu The methyl carbons of the tosyl and acetate groups would be observed in the upfield region, typically around δ 21 ppm. illinois.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for H-Tyr(tos)-OH

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carboxyl (C=O) - ~170-175
Tyrosine Aromatic (C-H) ~7.0-7.2 (d) ~120-131
Tosyl Aromatic (C-H) ~7.4 (d), ~7.8 (d) ~128-130
Tyrosine α-CH ~4.1-4.3 (m) ~55-58
Tyrosine β-CH₂ ~3.0-3.2 (m) ~36-38
Tosyl Methyl (CH₃) ~2.4 (s) ~21
Acetate Methyl (CH₃) ~1.9 (s) ~21

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions. (d=doublet, m=multiplet, s=singlet)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum for H-Tyr(tos)-OH.acetate is expected to show characteristic absorption bands confirming its key structural features.

A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. vscht.czpressbooks.pub The N-H stretching of the primary ammonium (B1175870) group typically appears in the 3300-3500 cm⁻¹ range. maricopa.edu A strong, sharp absorption band between 1700-1725 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid. libretexts.org The presence of aromatic rings is confirmed by C=C stretching vibrations around 1600 and 1500 cm⁻¹. vscht.cz The distinctive tosyl group will exhibit strong absorptions corresponding to the S=O asymmetric and symmetric stretching vibrations, typically found near 1350 cm⁻¹ and 1175 cm⁻¹, respectively. Additionally, C-O stretching vibrations are expected in the 1080-1300 cm⁻¹ region. udel.edu

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (O-H) Stretch 2500-3300 Broad, Strong
Ammonium (N-H) Stretch 3300-3500 Medium
Carboxylic Acid (C=O) Stretch 1700-1725 Strong
Aromatic (C=C) Stretch 1500-1600 Medium-Weak
Sulfonyl (S=O) Asymmetric & Symmetric Stretch ~1350 & ~1175 Strong
Ether (Ar-O-S) Stretch 1080-1300 Medium
Aromatic (C-H) Stretch 3000-3100 Medium-Weak

Chromatographic Separation and Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of amino acid derivatives like this compound. This technique separates compounds based on their hydrophobicity. A C18 stationary phase is commonly used, which is nonpolar, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used for elution. rsc.org An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution. Detection is typically performed using a UV detector, as the two aromatic rings in the molecule provide strong chromophores, usually monitored at wavelengths between 210 and 280 nm.

Table 3: Typical RP-HPLC Method Parameters for this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm

| Column Temperature | Ambient or controlled (e.g., 40°C) |

Assessing the enantiomeric purity is critical, as the biological activity of chiral molecules often resides in only one enantiomer. For O-Tosyl Tyrosine derivatives, it is essential to quantify the presence of the undesired D-isomer. This is achieved using chiral chromatography, where the stationary phase is modified to selectively interact with one enantiomer more strongly than the other, enabling their separation.

Specialized chiral stationary phases (CSPs) are employed for this purpose. Columns based on macrocyclic glycopeptide antibiotics (e.g., Chirobiotic T) or crown ethers (e.g., Crownpak CR) are highly effective for the chiral separation of amino acids and their derivatives. researchgate.netsigmaaldrich.com The choice of mobile phase is critical and depends on the specific column used; it can range from reversed-phase or polar organic to polar ionic modes. sigmaaldrich.com The successful separation allows for the accurate quantification of the enantiomeric excess (e.e.), a key quality parameter for the compound.

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of H-Tyr(tos)-OH and to gain structural insights through the analysis of its fragmentation patterns.

The molecular formula of H-Tyr(tos)-OH is C₁₆H₁₇NO₅S, corresponding to a molecular weight of 335.4 g/mol . peptide.com Using electrospray ionization (ESI) in positive ion mode, the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z value of approximately 336.08.

Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that helps to confirm the structure. For H-Tyr(tos)-OH, characteristic fragmentation pathways would include:

Loss of the carboxylic group: A neutral loss of COOH (45 Da) or H₂O and CO (46 Da) from the parent ion. researchgate.net

Cleavage of the tosyl group: Loss of the tosyl group (C₇H₇SO₂, ~155 Da) or cleavage of the S-O bond. The loss of SO₃ (80 Da) is a known fragmentation pathway for analogous sulfated tyrosine peptides. nih.gov

Side-chain cleavage: Cleavage of the bond between the α- and β-carbons, leading to fragments corresponding to the backbone and the tosylated phenol (B47542) side chain.

The analysis of these specific fragments allows for the confident identification and structural confirmation of the molecule.

Thermogravimetric Analysis (TG, DTG) in Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is instrumental in determining the thermal stability of a compound. The resulting data is typically plotted as a TGA curve, which shows the percentage of weight loss against temperature. The first derivative of this curve, known as the Differential Thermogravimetric (DTG) curve, highlights the temperature at which the rate of mass loss is at its maximum.

While specific TGA/DTG data for this compound is not extensively available in public literature, the thermal behavior of the parent amino acid, L-tyrosine, provides a foundational understanding. Studies on the thermal decomposition of free L-tyrosine show that it undergoes a multi-stage decomposition process. researchgate.net The initial decomposition of L-tyrosine typically begins at temperatures around 200°C, with significant mass loss occurring in subsequent stages at higher temperatures. researchgate.net

For O-tosyl tyrosine derivatives like this compound, the presence of the bulky and thermally stable tosyl group is expected to influence the decomposition profile. The tosyl group itself is known for its thermal robustness. Consequently, it is hypothesized that the initial decomposition temperature of this compound would be higher than that of unprotected L-tyrosine, indicating enhanced thermal stability due to the tosyl protection. The decomposition would likely proceed through the loss of the acetate counter-ion, followed by the breakdown of the amino acid backbone and the eventual decomposition of the tosyl group at much higher temperatures.

A hypothetical TGA and DTG analysis of an O-tosyl tyrosine derivative would reveal distinct mass loss steps. The initial, smaller mass loss could correspond to the release of the acetate molecule. Subsequent, more significant mass loss events would be associated with the decomposition of the core tyrosine structure and the tosyl moiety. The peak temperatures on the DTG curve would pinpoint the temperatures of maximum decomposition rates for each of these steps, providing critical information on the compound's thermal stability limits.

Table 1: Representative Thermogravimetric Analysis Data for L-Tyrosine

Stage Temperature Range (°C) Mass Loss (%) DTG Peak Temperature (°C)
1 196 - 338 ~20 262 and 273
2 > 338 Further decomposition > 400

Note: This data is based on the thermal decomposition of free tyrosine and serves as a comparative reference. researchgate.net

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized or purified substance, such as this compound. The technique typically measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The molecular formula of O-Tosyl-L-tyrosine is C₁₆H₁₇NO₅S. The ".acetate" in the name this compound indicates that it is the acetate salt of the amino acid derivative. The acetate ion has the formula C₂H₃O₂⁻. Therefore, the complete molecular formula for this compound is presumed to be C₁₈H₂₁NO₇S. From this formula, the theoretical elemental composition can be calculated.

Experimental values obtained from elemental analysis of a sample of this compound are then compared with these theoretical values. A close agreement between the experimental and theoretical percentages for each element provides strong evidence for the compound's identity and purity. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect stoichiometric composition.

Table 2: Theoretical vs. Representative Experimental Elemental Analysis Data for this compound (C₁₈H₂₁NO₇S)

Element Theoretical Mass % Representative Experimental Mass %
Carbon (C) 54.67 54.65
Hydrogen (H) 5.35 5.38
Nitrogen (N) 3.54 3.52
Sulfur (S) 8.11 8.09

Note: The representative experimental data is hypothetical and illustrates a typical outcome for a pure sample.

Computational and Theoretical Studies on O Tosyl Tyrosine Systems

Computational and theoretical chemistry provide powerful tools to investigate the properties and reactivity of molecules like O-Tosyl-L-tyrosine (H-Tyr(tos)-OH) at an atomic level. These methods offer insights that complement experimental findings, aiding in the understanding of molecular behavior and the design of new chemical entities.

Comparative Analysis of O Tosyl Tyrosine Protection with Alternative Strategies

Historical Development of Tyrosine Phenolic Hydroxyl Protecting Groups

The evolution of protecting groups for the phenolic hydroxyl function of tyrosine has been integral to the advancement of peptide synthesis. In the early days of peptide chemistry, the tyrosine side chain was often left unprotected, which could lead to side reactions such as O-acylation during coupling steps, particularly under basic conditions. researchgate.net The recognition of these side reactions spurred the development of various protecting groups to mask the reactivity of the phenolic hydroxyl group.

One of the earliest and most widely used protecting groups for tyrosine was the benzyl (Bzl) ether . peptide.com Its relative ease of introduction and its removal by catalytic hydrogenation or strong acids like liquid hydrogen fluoride (B91410) (HF) made it a staple in classical solution-phase and later in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl strategy. biosynth.com

The advent of the Fmoc/tBu strategy in SPPS necessitated protecting groups that were stable to the basic conditions used for Fmoc removal (e.g., piperidine) but labile to acidic cleavage. This led to the widespread adoption of the tert-butyl (tBu) ether for tyrosine protection. peptide.comiris-biotech.de The tBu group is readily cleaved by trifluoroacetic acid (TFA), typically in the final deprotection step along with the cleavage of the peptide from the resin. iris-biotech.de

The p-toluenesulfonyl (Tos) group was also among the early protecting groups developed. creative-peptides.com Known for its exceptional stability, the tosyl group found application in protecting various functional groups, including the guanidino group of arginine. peptide.comcreative-peptides.com Its application to the phenolic hydroxyl of tyrosine offered a highly stable protecting group, resistant to both acidic and basic conditions commonly employed in peptide synthesis. creative-peptides.com However, its removal required harsh conditions, such as sodium in liquid ammonia (B1221849), which limited its widespread use in routine peptide synthesis but made it valuable in specific synthetic scenarios requiring exceptional stability. creative-peptides.com

Over the years, a diverse array of other protecting groups for the tyrosine hydroxyl function has been explored to address specific synthetic challenges, including groups with modified acid lability or those removable under orthogonal conditions. This continuous development reflects the ongoing pursuit of milder, more efficient, and more versatile strategies for the synthesis of complex peptides.

Comparison of the Tosyl Group with Benzyl and tert-Butyl Ethers

Protecting GroupStructureIntroductionRemoval ConditionsStability to AcidsStability to Bases
Tosyl (Tos) -SO₂-C₆H₄-CH₃Tosyl chlorideNa/liquid NH₃, Electrolytic reductionHighHigh
Benzyl (Bzl) -CH₂-C₆H₅Benzyl bromideCatalytic hydrogenation, HF, HBr/AcOHModerate (partially cleaved by TFA)High
tert-Butyl (tBu) -C(CH₃)₃Isobutylene/acid catalystTFA, HClLowHigh

Tosyl (Tos) Group: The tosyl group is a sulfonyl-based protecting group characterized by its high stability. creative-peptides.com It is resistant to the acidic conditions used for Boc deprotection (TFA) and the basic conditions for Fmoc removal (piperidine). creative-peptides.com This high stability makes it a "permanent" protecting group during the chain elongation phase of both Boc and Fmoc strategies. However, its removal requires very harsh and specific conditions, namely reduction with sodium in liquid ammonia or electrolytic reduction. creative-peptides.com These conditions are not compatible with many other functional groups and are generally not used in routine solid-phase peptide synthesis.

Benzyl (Bzl) Group: The benzyl ether has been a workhorse in peptide synthesis, particularly in the Boc/Bzl strategy. peptide.com It is stable to the repetitive TFA treatments required for Boc removal, although some partial cleavage can occur. peptide.compeptide.com Its removal is typically achieved by strong acidolysis with liquid HF or HBr in acetic acid, or by catalytic hydrogenation. creative-peptides.com In the context of Fmoc-SPPS, the Bzl group can be used, but its partial lability to TFA can be a drawback if TFA is used for the final cleavage from the resin. peptide.com

tert-Butyl (tBu) Group: The tert-butyl ether is the most common protecting group for tyrosine in the Fmoc/tBu strategy. peptide.comiris-biotech.de It is completely stable to the basic conditions of Fmoc deprotection. iris-biotech.de Its key advantage is its lability to moderately strong acids, making it easily removable with TFA during the final cleavage and global deprotection step. iris-biotech.de This orthogonality with the Fmoc group is a cornerstone of this popular synthetic strategy. biosynth.com

Advantages and Limitations of the Tosyl Group in Specific Synthetic Contexts

The unique properties of the tosyl group for tyrosine protection offer distinct advantages in certain synthetic scenarios, while its limitations restrict its general applicability.

Advantages:

Exceptional Stability: The primary advantage of the tosyl group is its high stability under a wide range of acidic and basic conditions. creative-peptides.com This makes H-Tyr(Tos)-OH a suitable building block when complete and robust protection of the phenolic hydroxyl group is paramount throughout a multi-step synthesis. This is particularly valuable in complex syntheses where other protecting groups might be partially cleaved, leading to side products.

Orthogonality to Standard Deprotection Methods: The tosyl group is orthogonal to the common deprotection methods used for Boc (TFA) and Fmoc (piperidine) groups, as well as to the milder acid-labile conditions used for cleaving peptides from highly acid-sensitive resins. creative-peptides.comfiveable.me This allows for selective manipulation of other parts of the peptide without affecting the tosyl-protected tyrosine.

Limitations:

Harsh Cleavage Conditions: The most significant limitation of the tosyl group is the harshness of the conditions required for its removal. creative-peptides.com Treatment with sodium in liquid ammonia is a powerful reducing condition that can affect other functional groups in the peptide and requires specialized equipment and handling. Electrolytic reduction is also not a standard procedure in most peptide synthesis laboratories.

Limited Compatibility: The harsh deprotection conditions limit the compatibility of the tosyl group with other protecting groups and certain amino acid residues. For instance, disulfide bonds in cysteine-containing peptides would be cleaved under these reductive conditions.

Potential for Side Reactions during Cleavage: While the tosyl group itself is stable, the strong reductive cleavage can sometimes lead to side reactions on other parts of the peptide. For example, during the cleavage of tosyl groups from arginine, the released tosyl moiety can modify tryptophan residues. peptide.com

In specific contexts, such as the synthesis of a peptide where the tyrosine hydroxyl must remain protected through a series of reactions that would cleave other protecting groups, the tosyl group can be an enabling tool. However, for routine peptide synthesis, the convenience and milder cleavage of benzyl and tert-butyl ethers make them the preferred choice.

Orthogonal Protection Systems in Advanced Amino Acid and Peptide Chemistry

Orthogonal protection is a fundamental concept in modern peptide chemistry, allowing for the selective deprotection of one type of protecting group in the presence of others. fiveable.me This strategy is crucial for the synthesis of complex peptides, such as those with post-translational modifications, cyclic peptides, and branched peptides.

A truly orthogonal protection scheme involves protecting groups that are removed under distinct and non-interfering chemical conditions (e.g., acidolysis, basolysis, hydrogenolysis, photolysis). fiveable.meresearchgate.net The Fmoc/tBu strategy is a classic example of an orthogonal system, where the base-labile Fmoc group is removed repeatedly during chain elongation, while the acid-labile tBu and other side-chain protecting groups remain intact until the final TFA cleavage. biosynth.comiris-biotech.de The Boc/Bzl strategy is considered quasi-orthogonal because both protecting groups are removed by acid, but with different acid strengths. biosynth.com

The tosyl group, due to its unique cleavage conditions, can be integrated into highly orthogonal protection schemes. For example, one could envision a scenario with three levels of orthogonality:

Nα-Fmoc group: Removed by piperidine for chain elongation.

Side-chain protecting groups (e.g., tBu, Trt): Removed by TFA for global deprotection after chain assembly.

O-Tosyl group on tyrosine: Remains intact after TFA treatment and can be selectively removed at a later stage using sodium in liquid ammonia.

This type of strategy would be valuable for the on-resin or solution-phase modification of a peptide after the main chain has been assembled and other side chains have been deprotected. For instance, a specific functional group could be introduced to the deprotected side chains while the tyrosine hydroxyl remains masked by the tosyl group. Subsequently, the tosyl group could be removed to allow for a final modification at the tyrosine residue.

While theoretically powerful, the practical implementation of such a strategy is limited by the harshness of the tosyl group removal. The development of a broader range of truly orthogonal protecting groups that can be removed under mild and highly specific conditions remains an active area of research in peptide chemistry, aiming to provide synthetic chemists with a larger toolbox for the construction of increasingly complex and novel peptide architectures.

Emerging Research Avenues for O Tosyl Tyrosine Derivatives

Development of Novel and Greener Synthetic Routes to O-Tosyl Tyrosine

The synthesis of O-tosyl tyrosine traditionally involves the reaction of a protected tyrosine derivative with tosyl chloride in the presence of a base. However, modern synthetic chemistry is increasingly focused on developing methods that are more environmentally friendly and efficient, minimizing waste and hazardous reagents.

One-Pot Syntheses: A significant advancement is the development of one-pot procedures that reduce the number of intermediate purification steps, saving time, solvents, and resources. Researchers are exploring one-pot tosylation and in-situ cyclization or functionalization reactions. nih.govresearchgate.net For example, a one-pot method for transforming 2-amino alcohols into N-tosyl aziridines using simple inorganic bases like potassium hydroxide (B78521) or potassium carbonate highlights a greener approach by producing only inorganic salts as byproducts. nih.gov Adapting such a strategy for O-tosylation of tyrosine could involve a streamlined process where the amino and carboxyl groups are protected, followed by O-tosylation and subsequent reaction in a single vessel.

Biocatalytic and Biomimetic Approaches: Enzymatic and biomimetic syntheses represent a frontier in green chemistry. While not yet widely applied to O-tosylation specifically, related biocatalytic processes for modifying tyrosine are well-documented. Enzymes like monooxygenase P450 BM3 and tyrosine phenol (B47542) lyase have been used in one-pot cascades to produce L-tyrosine derivatives from simple benzene (B151609) precursors. researchgate.net A biomimetic system inspired by tyrosine hydroxylase has been developed for the efficient production of L-DOPA, utilizing an iron catalyst to mimic the enzyme's active site. nih.gov Future research may focus on identifying or engineering enzymes that can catalyze the regioselective tosylation of tyrosine's phenolic hydroxyl group in aqueous media, eliminating the need for harsh organic solvents and reagents.

Table 1: Comparison of Synthetic Strategies for Tyrosine Derivatives
StrategyKey FeaturesPotential "Green" AdvantagesReference Example
One-Pot SynthesisMultiple reaction steps in a single vessel without intermediate isolation.Reduced solvent waste, energy consumption, and time.Synthesis of N-tosyl aziridines from amino alcohols. nih.gov
BiocatalysisUse of enzymes to catalyze specific reactions.High selectivity, mild reaction conditions (aqueous media, neutral pH), biodegradable catalysts.One-pot synthesis of L-DOPA surrogates using P450 BM3 and TPL enzymes. researchgate.net
Biphasic CatalysisReaction occurs at the interface of two immiscible solvents (e.g., organic/aqueous).Simplified catalyst and product separation, potential for catalyst recycling.O-tosylation of Cinchona alkaloids using a Bu3N catalyst. arkat-usa.org

Exploration of New Deprotection Strategies for the O-Tosyl Group

While the stability of the O-tosyl group is advantageous for protection, its removal often requires harsh conditions, such as strong acids or reducing agents, which can be incompatible with sensitive functional groups in complex molecules. wikipedia.org Consequently, there is a strong impetus to develop milder and more selective deprotection methods.

Reductive Cleavage: Novel reductive systems offer powerful alternatives to traditional methods. Sodium naphthalenide, a potent single-electron transfer (SET) agent, has been shown to efficiently cleave O-tosyl groups from the sugar moieties of nucleosides. fiu.edu This method is notably chemoselective, leaving other protecting groups like silyl (B83357) ethers intact. The reaction proceeds smoothly at low temperatures (-60 °C), providing a mild protocol for sensitive substrates. fiu.edu Other reductive methods being explored include the use of magnesium in methanol (B129727) (Mg/MeOH) or lithium with a catalytic amount of naphthalene. researchgate.netorganic-chemistry.org

Microwave-Assisted Deprotection: Microwave irradiation has emerged as a tool to accelerate reactions and enable milder conditions. A recently developed method utilizes in situ generated tetraethylammonium (B1195904) superoxide (B77818) ((Et4N)O2) in DMF under microwave irradiation. benthamdirect.com This technique successfully deprotects tosyl esters of phenols and alcohols rapidly and efficiently, avoiding the drastic conditions associated with conventional methods. benthamdirect.com

Acidic and Other Methods: For substrates that can tolerate acidic conditions, a mixture of methanesulfonic acid (MeSO3H) in trifluoroacetic acid (TFA) and thioanisole (B89551) provides an effective means of cleaving the tosyl group at room temperature. researchgate.net The development of diverse deprotection strategies allows chemists to choose a method that is orthogonal to other protecting groups present in the molecule, a critical consideration in multistep synthesis.

Table 2: Modern Deprotection Strategies for O-Tosyl Groups
MethodReagentsKey AdvantagesMechanism
Reductive CleavageSodium Naphthalenide in THFHigh efficiency, mild (low temperature), chemoselective. fiu.eduSingle Electron Transfer (SET). fiu.edu
Microwave-AssistedKO2, Et4NBr in DMF (forms (Et4N)O2) + MicrowaveFast, mild, and efficient. benthamdirect.comSuperoxide-mediated cleavage. benthamdirect.com
Strongly AcidicMeSO3H, TFA, ThioanisoleEffective for acid-stable substrates at room temperature. researchgate.netAcid-catalyzed hydrolysis.
Alternative ReductiveMg/MeOH or Li/Naphthalene (cat.)Avoids harsh acids or strong hydride reagents. researchgate.netorganic-chemistry.orgMetal-based reduction.

Applications in the Synthesis of Complex Natural Products and Bioactive Molecules

The conversion of the phenolic hydroxyl of tyrosine into a tosylate leaving group is a pivotal step in the synthesis of numerous complex and biologically important molecules. libretexts.org This strategy unlocks pathways for forming carbon-oxygen or carbon-carbon bonds essential for constructing molecular backbones.

Synthesis of L-DOPA Derivatives: L-DOPA (L-3,4-dihydroxyphenylalanine) is a cornerstone medication for Parkinson's disease. Efficiently synthesizing selectively protected L-DOPA derivatives is a significant challenge. One effective route starts from inexpensive L-tyrosine and uses a five-step sequence where tosic acid is employed in a key oxidative rearrangement step to install the second hydroxyl group, leading to the desired L-Dopa derivative in high yield. ucla.edu

Alkaloid Synthesis: Tyrosine is the natural precursor to a vast array of alkaloids, many with potent medicinal properties. researchgate.net Synthetic chemists often mimic these biosynthetic pathways. The O-tosyl group is instrumental in these syntheses. For instance, in the synthesis of Cinchona alkaloids, which are used as chiral catalysts and antimalarial agents, O-tosylation of the C9 hydroxyl group is a key transformation that activates it for subsequent nucleophilic substitution, often with inversion of stereochemistry. arkat-usa.org

Building Blocks for Bioactive Peptides and Isoprenoids: The O-tosyl group serves as an excellent activating group for nucleophilic displacement in various contexts. In the laboratory synthesis of isopentenyl diphosphate, a fundamental building block for all isoprenoids in nature (including cholesterol and beta-carotene), an alcohol precursor is first converted to an organic tosylate. libretexts.org This activation allows for the efficient displacement of the tosylate group by an inorganic pyrophosphate nucleophile, completing the synthesis. libretexts.org This demonstrates how O-tosylation is a critical tool for introducing functional groups into bioactive molecules.

Advanced Methodologies for Selective Functionalization of O-Tosyl Tyrosine

While the primary role of the O-tosyl group is activation of the hydroxyl group, the entire H-Tyr(tos)-OH molecule presents multiple sites for further modification. Advanced methodologies are being developed to selectively functionalize the amino group, the carboxylic acid, or even the C-H bonds of the aromatic ring, allowing for the creation of highly complex and diverse tyrosine derivatives.

Selective N-Functionalization: The selective modification of the amine in the presence of the phenolic hydroxyl is a common challenge in amino acid chemistry. Research has shown that specific solvation effects can control chemoselectivity. For example, the N-arylsulfonylation of tyrosine methyl esters can be achieved without protecting the phenolic group by using a mixture of THF and DMF as the solvent. researchgate.net The DMF specifically solvates the phenoxide anion that forms, reducing its nucleophilicity and favoring reaction at the amino group. researchgate.net This principle could be applied to selectively N-functionalize H-Tyr(tos)-OH, where the phenolic oxygen is already protected.

Regioselective C-H Functionalization: Directly modifying the C-H bonds of the aromatic ring is a powerful strategy for elaborating the tyrosine scaffold. Palladium-catalyzed, picolinamide-directed C-H functionalization has been successfully applied to tyrosine derivatives. researchgate.net This method allows for the intermolecular arylation and benzylation at the C(2) position of the tyrosine ring (ortho to the side chain), providing access to a library of unnatural tyrosine analogs with diverse functionalities. researchgate.net Applying this methodology to an O-tosylated tyrosine derivative would enable the synthesis of highly functionalized building blocks for peptides and pharmaceuticals.

Table 3: Methodologies for Selective Functionalization of Tyrosine Derivatives
Functionalization SiteMethodologyKey PrinciplePotential Application for O-Tosyl Tyrosine
Amino Group (N-terminus)Chemoselective SulfonylationSpecific solvation with DMF deactivates the phenoxide, favoring N-functionalization. researchgate.netSelective modification of the amine while the O-tosyl group protects the hydroxyl.
Aromatic Ring (C2-H)Pd-Catalyzed C-H ActivationA directing group (e.g., picolinamide (B142947) on the amine) guides the catalyst to a specific C-H bond. researchgate.netCreation of ortho-functionalized O-tosyl tyrosine for use in complex scaffolds.

Design of Tyrosine-Derived Scaffolds Utilizing the O-Tosyl Moiety

The unique properties of the O-tosyl group make it a strategic tool for designing and constructing complex molecular scaffolds, such as macrocycles and constrained peptides, which are of great interest in drug discovery.

Macrocycle Synthesis: Macrocycles often exhibit improved biological activity and metabolic stability compared to their linear counterparts. The O-tosyl group is an ideal functional handle for macrocyclization. By installing the O-tosyl group on a tyrosine residue within a linear peptide or molecule, it can serve as an electrophilic site for an intramolecular nucleophilic attack. A nucleophile elsewhere in the molecule (e.g., an amine or thiol) can displace the tosylate, forging the final bond to close the ring. This strategy provides a robust and predictable method for creating tyrosine-based macrocycles. researchgate.net

Constrained Peptides and Peptide Mimetics: In peptide synthesis, the O-tosyl group can function as a stable protecting group that is orthogonal to standard Boc or Fmoc protecting groups used for the amine terminus. google.comwikipedia.org This allows for the selective deprotection and modification of other parts of a peptide chain while the tyrosine hydroxyl remains masked. Furthermore, the O-tosyl group can be used as a leaving group to form covalent cross-links between the tyrosine side chain and another residue, creating a constrained peptide. These constrained structures are valuable for stabilizing specific secondary structures (e.g., alpha-helices or beta-turns) and for mimicking protein binding epitopes.

Building Blocks for Combinatorial Chemistry: H-Tyr(tos)-OH serves as a trifunctional building block. With the hydroxyl group protected and activated, the amine and carboxylic acid ends can be incorporated into a larger molecule. The O-tosyl group can then be displaced by a wide variety of nucleophiles in a late-stage functionalization step. This allows the O-tosyl moiety to be used as a reactive handle for introducing diversity into a molecular scaffold, making it a valuable component in the construction of combinatorial libraries for drug screening.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing the purity and structure of H-Tyr(tos)-OH.acetate in synthetic workflows?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For instance, sulfonated tyrosine derivatives like H-Tyr(SO₃H)-containing peptides require optimized solvent systems (e.g., trifluoroacetic acid/water/acetonitrile gradients) to resolve charged groups . Mass spectrometry (MS) further validates molecular weight, especially for acetate counterion detection .

Q. How can researchers optimize the solubility of this compound in peptide synthesis protocols?

  • Methodological Answer : Solubility challenges arise from the tosyl (tos) protecting group’s hydrophobicity. Pre-dissolving the compound in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with mild heating (40–50°C) improves compatibility with solid-phase peptide synthesis (SPPS). Adjusting coupling reagents (e.g., HATU vs. HBTU) and base concentrations (e.g., DIEA) can mitigate aggregation .

Q. What are the critical stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should monitor degradation via HPLC under controlled humidity (≤30%) and temperature (4°C for short-term, −20°C for long-term storage). Acetate salts are prone to deliquescence; desiccants and inert gas purging (argon) are recommended. Accelerated stability testing (40°C/75% RH for 4 weeks) predicts shelf-life .

Advanced Research Questions

Q. How do reaction kinetics and steric effects influence the efficiency of tosyl group deprotection in this compound during peptide synthesis?

  • Methodological Answer : Tosyl deprotection typically uses thiolysis (e.g., 1M mercaptoethanol in DMF) or acidolysis (e.g., HBr in acetic acid). Kinetic studies via real-time FTIR or LC-MS can track reaction progress. Steric hindrance from adjacent residues (e.g., bulky amino acids) may prolong deprotection; computational modeling (DFT) helps predict steric clashes .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives across studies?

  • Methodological Answer : Discrepancies often stem from impurities (e.g., residual tosyl groups) or assay variability (e.g., cell line differences). Cross-validate findings using orthogonal assays:

  • Example : Compare tyrosine hydroxylase inhibition (H-Tyr(3-I)-OH data ) with radioligand binding assays for receptor affinity.
  • Meta-analysis of literature (e.g., systematic reviews ) identifies confounding variables like solvent choice or buffer pH .

Q. How can researchers design experiments to evaluate the environmental impact of this compound waste in laboratory settings?

  • Methodological Answer : Follow OECD guidelines for ecotoxicity testing:

  • Acute aquatic toxicity : Use Daphnia magna or algae growth inhibition assays.
  • Biodegradation : Monitor chemical oxygen demand (COD) in simulated wastewater.
  • Waste mitigation : Adsorption onto activated carbon or enzymatic degradation (e.g., sulfatases) reduces environmental release .

Methodological Frameworks

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound pharmacological studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. For small datasets, bootstrap resampling improves confidence intervals .

Q. How to integrate computational chemistry (e.g., molecular docking) with experimental data to predict this compound interactions with biological targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with crystal structures (PDB) of target proteins (e.g., opioid receptors ).
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability.
  • Experimental cross-check : Surface plasmon resonance (SPR) validates computed binding affinities .

Data Presentation Guidelines

  • Tables : Include retention times (HPLC), spectral peaks (NMR/MS), and kinetic constants (e.g., kobs for deprotection).
  • Figures : Use scatter plots with error bars for dose-response data and heatmaps for ecotoxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.